![molecular formula C10H14BrClN2O B1371726 2-Bromo-6-(4-piperidinyloxy)pyridine hydrochloride CAS No. 1159815-93-6](/img/structure/B1371726.png)
2-Bromo-6-(4-piperidinyloxy)pyridine hydrochloride
Overview
Description
“2-Bromo-6-(4-piperidinyloxy)pyridine hydrochloride” is an organic compound with the molecular formula C10H14BrClN2O . It has a molecular weight of 293.59 . The compound is used in scientific research and has a complex structure.
Molecular Structure Analysis
The InChI code for “2-Bromo-6-(4-piperidinyloxy)pyridine hydrochloride” is1S/C10H13BrN2O.ClH/c11-9-4-1-5-10 (13-9)14-8-3-2-6-12-7-8;/h1,4-5,8,12H,2-3,6-7H2;1H
. This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Synthesis of Substituted Pyridine Derivatives
A series of substituted pyridine derivatives were synthesized from 2-chloro-6-ethoxy-4-acetylpyridine, showcasing potential analgesic and antiparkinsonian activities. These derivatives involve reactions with various compounds, including thiophene-2-carboxaldehyde and thiourea, yielding a range of derivatives such as thiazolopyrimidine and thioxopyrimidine (Amr, Maigali, & Abdulla, 2008).
Synthesis Involving Hydroxylation and Williamson Reaction
The creation of 2,5-Bis{β-[p-(6-hydroxylhexyloxy)phenyl]ethynyl}pyridine through a process involving hydroxylation and the Williamson reaction, starting from p-bromophenol and 6-chloro-1-hexanol, highlights the versatility of pyridine derivatives in synthesis processes (Hou, 2010).
Coordination Polymers Synthesis
The synthesis of coordination polymers using pyridine-2,4,6-tricarboxylic acid with various metals like Cd(II), Mn(II), and Ni(II) explores the architectural diversity of these polymers in materials science, influenced by the nature of metal ions and reaction conditions (Das, Ghosh, Sañudo, & Bharadwaj, 2009).
Corrosion Inhibition Studies
Investigations into the adsorption and inhibitory effect of a pyridine derivative on mild steel corrosion in hydrochloric acid medium, highlighting the compound's high effectiveness in corrosion inhibition, and revealing insights into the interfacial adsorption behavior (Saady et al., 2020).
Total Synthesis of Natural Alkaloids
The synthesis strategies involving pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine derivative for the total synthesis of natural alkaloids like variolin B and deoxyvariolin B, demonstrating the significance of pyridine derivatives in complex natural product synthesis (Baeza et al., 2010).
Structural Investigations of Pyridine Derivatives
The study of the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, focusing on its molecular geometry, intermolecular hydrogen bonding, and π-π interactions, offers valuable insights into the structural attributes of pyridine-based compounds (Rodi et al., 2013).
Vasodilation Property Studies
The synthesis and vasodilation activity screening of 3-pyridinecarboxylates, revealing considerable vasodilation properties, showcase the therapeutic potential of pyridine derivatives in medical applications (Girgis et al., 2008).
Safety and Hazards
The compound is labeled with the hazard statement codes H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-bromo-6-piperidin-4-yloxypyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O.ClH/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8;/h1-3,8,12H,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSSNRIENXOFJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC(=CC=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671528 | |
Record name | 2-Bromo-6-[(piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(4-piperidinyloxy)pyridine hydrochloride | |
CAS RN |
1159815-93-6 | |
Record name | 2-Bromo-6-[(piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.